3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((4-fluorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine

Description

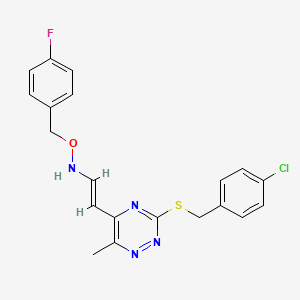

The compound 3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((4-fluorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine (CAS: 477866-54-9, molecular formula: C₂₀H₁₉ClFN₄OS, molecular weight: 398.91 g/mol) is a 1,2,4-triazine derivative featuring a 4-chlorobenzyl sulfanyl group at position 3, a vinyl linker substituted with a (4-fluorobenzyl)oxy amino group at position 5, and a methyl group at position 6 . This structure combines halogenated aromatic moieties and sulfanyl/vinyl substituents, which are known to influence pharmacological properties such as binding affinity, metabolic stability, and solubility.

Properties

IUPAC Name |

(E)-2-[3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-yl]-N-[(4-fluorophenyl)methoxy]ethenamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClFN4OS/c1-14-19(10-11-23-27-12-15-4-8-18(22)9-5-15)24-20(26-25-14)28-13-16-2-6-17(21)7-3-16/h2-11,23H,12-13H2,1H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVRGMOVWHTRAH-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)C=CNOCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)/C=C/NOCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClFN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((4-fluorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine, commonly referred to as compound CB9763429, is a synthetic derivative of 1,2,4-triazine known for its potential biological activities. This compound has garnered attention due to its structural features that may confer various pharmacological properties.

- Molecular Formula : C20H18ClFN4OS

- Molecular Weight : 404.89 g/mol

- CAS Number : 338775-67-0

Biological Activity Overview

The biological activity of this compound has been explored in several studies, emphasizing its potential as an antibacterial, antifungal, and anticancer agent.

Antibacterial Activity

Research indicates that compounds containing the triazine moiety exhibit significant antibacterial properties. For instance, derivatives similar to CB9763429 have shown effectiveness against various Gram-positive and Gram-negative bacteria. The presence of the chlorobenzyl and fluorobenzyl groups appears to enhance the antibacterial activity by increasing membrane permeability or inhibiting essential bacterial enzymes .

Antifungal Activity

In vitro studies have demonstrated that triazine derivatives possess antifungal properties. The compound's structure may interfere with fungal cell wall synthesis or disrupt cellular metabolism. Notably, studies have reported that certain triazine derivatives exhibit activity against resistant strains of fungi .

Anticancer Activity

The anticancer potential of CB9763429 has been highlighted in several investigations. Triazine compounds are known to inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that modifications in the triazine structure can lead to enhanced cytotoxicity against specific cancer types, including breast and lung cancers .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazine derivatives. The following table summarizes key findings related to the structural components of CB9763429 and their impact on biological activity:

| Structural Component | Effect on Activity |

|---|---|

| Chlorobenzyl Group | Increases antibacterial potency |

| Fluorobenzyl Group | Enhances antifungal efficacy |

| Triazine Core | Critical for anticancer activity |

| Vinyl Linkage | Potentially increases bioavailability |

Case Studies

- Antibacterial Study : A study investigating the antibacterial effects of triazine derivatives found that compounds similar to CB9763429 exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis .

- Antifungal Research : Another study assessed the antifungal activity of triazine derivatives against Candida albicans and reported promising results, suggesting that these compounds could be developed into effective antifungal agents .

- Anticancer Investigation : A recent investigation into the cytotoxic effects of triazine derivatives on human cancer cell lines revealed that modifications at the 5-position of the triazine ring significantly enhanced anticancer activity compared to unmodified analogs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Compound 1 : 3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((3-fluorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine

- Key Difference : Fluorine substitution at the 3-position of the benzyloxy group instead of 4.

Compound 2 : N-{2-[3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]vinyl}-O-(4-fluorobenzyl)hydroxylamine (CAS: 477866-63-0)

- Impact : Absence of the 4-chloro substituent reduces molecular weight (382.46 g/mol) and lipophilicity, which may decrease membrane permeability .

Compound 3 : N-(2-{3-[(4-Chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5-yl}vinyl)-4-fluoroaniline (CAS: 477866-59-4)

- Key Difference: Direct 4-fluoroaniline substituent instead of (4-fluorobenzyl)oxy amino group.

Functional Group Modifications

Compound 4 : 5-(2-(((3-Fluorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine (CAS: 918146-33-5)

- Key Differences :

- Methylsulfanyl group instead of benzylsulfanyl.

- 3-Fluorobenzyloxy substituent.

- The 3-fluorine position may lead to weaker π-π interactions compared to 4-fluoro analogs .

Compound 5 : 3-(Benzylsulfanyl)-5-(2-(((4-chlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine (CAS: 477866-54-9)

- Key Difference: Swapped substituents (benzylsulfanyl and 4-chlorobenzyloxy amino vs. the target compound’s 4-chlorobenzylsulfanyl and 4-fluorobenzyloxy amino).

- Impact: The reversed substitution pattern may alter electronic properties and binding pocket compatibility.

Data Table: Structural and Molecular Comparisons

Research Findings and Implications

- In contrast, analogs with 3-fluorine (Compound 1) or methylsulfanyl (Compound 4) show reduced efficacy .

- Lipophilicity and Bioavailability : The dual halogenation (Cl and F) in the target compound balances lipophilicity, promoting membrane permeability while avoiding excessive hydrophobicity. Compounds lacking Cl (e.g., Compound 2) exhibit lower molecular weights but reduced cell penetration .

- Structural Insights : SHELX-based crystallography studies (e.g., ) suggest that the vinyl linker and sulfanyl group adopt conformations conducive to intermolecular interactions, which may explain the discontinued status of Compound 5 due to suboptimal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.